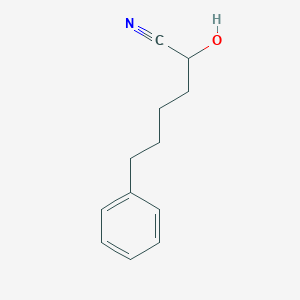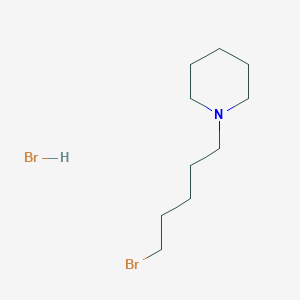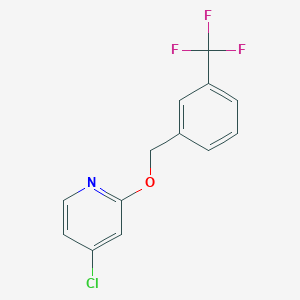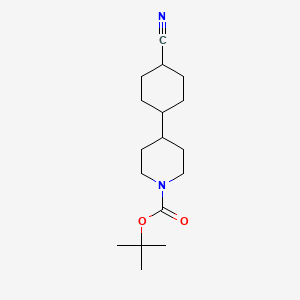
3-Ethoxy-4-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-4-methylpyridine is an organic compound with the molecular formula C8H11NO It is a derivative of pyridine, characterized by the presence of an ethoxy group at the third position and a methyl group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Ethoxy-4-methylpyridine involves the reaction of 3-bromo-4-methylpyridine with sodium ethoxide in the presence of a copper(II) chloride catalyst. The reaction is typically carried out in dimethylformamide (DMF) at elevated temperatures (around 130°C) for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
化学反应分析
Types of Reactions: 3-Ethoxy-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as tetrahydropyridines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce tetrahydropyridines.
科学研究应用
3-Ethoxy-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
作用机制
The mechanism of action of 3-Ethoxy-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
相似化合物的比较
3-Methoxy-4-methylpyridine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Methylpyridine: Lacks the ethoxy group, making it less polar.
3-Ethyl-4-methylpyridine: Has an ethyl group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness: 3-Ethoxy-4-methylpyridine is unique due to the presence of both an ethoxy and a methyl group on the pyridine ring, which influences its chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
3-ethoxy-4-methylpyridine |
InChI |
InChI=1S/C8H11NO/c1-3-10-8-6-9-5-4-7(8)2/h4-6H,3H2,1-2H3 |
InChI 键 |
JSPPTLFMCHNHSG-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=CN=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B11925904.png)



![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)





![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)



